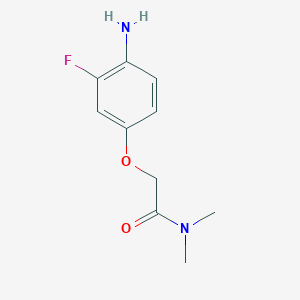

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-13(2)10(14)6-15-7-3-4-9(12)8(11)5-7/h3-5H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDZSXJKUDTTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Pathways

General Reaction Scheme

The synthesis of 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide typically involves the following steps:

- Starting Material Preparation : The precursor 4-amino-3-fluorophenol is prepared or sourced.

- Reaction with Dimethylacetamide : A coupling reaction between 4-amino-3-fluorophenol and dimethylacetamide derivatives is performed under controlled conditions.

- Purification : The crude product is purified using solvents like ethyl acetate and recrystallized for improved yield and purity.

Detailed Methods

Potassium tert-butoxide Method

This method employs potassium tert-butoxide as a base in N,N-dimethylacetamide.

Procedure:

- Step 1 : Dissolve 4-amino-3-fluorophenol in N,N-dimethylacetamide at 0°C.

- Step 2 : Add potassium tert-butoxide to initiate the reaction.

- Step 3 : Heat the reaction mixture to 60°C.

- Step 4 : Introduce a coupling agent (e.g., 4-chloro-N-methylpyridine-2-carboxamide) dissolved in N,N-dimethylacetamide.

- Step 5 : Heat the mixture to 90°C and stir for 90 minutes.

- Step 6 : Cool the reaction mass to 30°C, add it to DM water, and stir for an hour.

- Step 7 : Filter and dry the solid product.

Yield:

Approximately 50.2% , with further purification using ethyl acetate and activated carbon.

Green Chemistry Approach

This method emphasizes environmentally friendly practices by using alternative solvents and catalysts.

Procedure:

- Step 1 : Add compound IV (precursor) to a reaction flask containing dimethylformamide at elevated temperatures (~140°C).

- Step 2 : Introduce a catalyst (e.g., DMAP) to facilitate the reaction.

- Step 3 : Stir for four hours under controlled conditions.

Yield:

Approximately 96.8% , with high purity levels achieved through optimized reaction conditions.

Azeotropic Distillation Method

This method uses azeotropic distillation for water removal during synthesis.

Procedure:

- Step 1 : Charge a reaction flask with 4-amino-3-fluorophenol , solvent (e.g., methyl isobutyryl acetate), and coupling agents.

- Step 2 : Heat to reflux and remove water by azeotropic distillation.

- Step 3 : Substitute solvents (e.g., replace methyl isobutyryl acetate with pyrrolidinone).

Yield:

High yield (~97.5%) with recrystallization steps ensuring purity.

Reaction Conditions and Optimization

| Reaction Method | Base/Catalyst | Temperature (°C) | Duration | Yield (%) | Purification Process |

|---|---|---|---|---|---|

| Potassium tert-butoxide | Potassium tert-butoxide | 0–90 | ~90 min | ~50.2 | Ethyl acetate + activated carbon |

| Green Chemistry Approach | DMAP | ~140 | ~4 hours | ~96.8 | Recrystallization |

| Azeotropic Distillation Method | Sodium hydroxide, KI | ~70 | ~2 hours | ~97.5 | Ethanol recrystallization |

Observations

- Temperature Control : Maintaining precise temperatures during reactions (e.g., cooling to <5°C during filtration) significantly impacts product yield and purity.

- Solvent Selection : The choice of solvent (e.g., dimethylacetamide, ethyl acetate) affects reaction kinetics and purification efficiency.

- Catalyst Efficiency : Catalysts like DMAP enhance yield while reducing reaction times compared to traditional bases.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula: CHFNO

- SMILES: CN(C)C(=O)COC1=CC(=C(C=C1)N)F

- InChI Key: VNDZSXJKUDTTMP-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 213.10338 | 145.5 |

| [M+Na]+ | 235.08532 | 155.1 |

| [M+NH₄]+ | 230.12992 | 152.2 |

| [M+K]+ | 251.05926 | 150.5 |

| [M-H]− | 211.08882 | 146.4 |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

- Case Study: Research has indicated that derivatives of similar compounds exhibit anti-cancer properties by inhibiting certain kinases involved in tumor growth. The fluorine atom may enhance the lipophilicity and bioavailability of the drug candidates.

Materials Science

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide can be utilized in the synthesis of advanced materials, including polymers and nanomaterials.

- Application Example: In polymer chemistry, this compound can serve as a monomer or additive to improve thermal stability and mechanical properties of polymers used in electronics and coatings.

Biochemical Research

The compound's ability to interact with biological molecules makes it useful in biochemical assays and studies.

- Research Insight: Studies have shown that similar amides can act as enzyme inhibitors or modulators, suggesting that this compound may also exhibit such properties, potentially aiding in the development of therapeutic agents for various diseases.

Analytical Chemistry

Due to its unique chemical structure, this compound can be employed as a reagent in analytical methods such as chromatography or mass spectrometry.

- Example Use: Its derivatives could enhance the sensitivity and selectivity of detection methods for specific analytes in complex biological samples.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide and related acetamide derivatives:

Structural and Functional Insights

Fluorine: The 3-fluoro substituent enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Halogenated Derivatives :

- Iodo and bromo analogs (e.g., 2q and 1457061-80-1) exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic interactions in medicinal chemistry or as intermediates in Suzuki-Miyaura couplings .

Trifluoromethyl Substitution: Compounds like N-{3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide leverage the electron-withdrawing CF₃ group to improve binding affinity in enzyme active sites, a feature absent in the target compound .

Crystal Engineering :

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide demonstrates the role of bulky substituents (diphenyl) in forming stable crystalline lattices, a property less explored in the target compound .

Biological Activity

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C10H13FN2O2 and a molar mass of approximately 212.22 g/mol, this compound contains an amino group, a fluorophenoxy moiety, and a dimethylacetamide component, which collectively enhance its reactivity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in modulating critical biological processes such as signal transduction pathways and cellular metabolism. Its potential therapeutic applications are being explored in fields like oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenoxy group significantly enhances its binding affinity, allowing it to modulate various biological pathways effectively. This interaction can lead to alterations in cellular functions, including apoptosis and cell cycle regulation .

Case Studies

Several studies have investigated the antitumor properties of compounds structurally related to this compound. For instance, a study on a related compound (IMB-1406) demonstrated its ability to induce apoptosis in HepG2 cancer cells by arresting the cell cycle at the S phase. This effect was linked to mitochondrial dysfunction and the activation of caspase-3, indicating a similar potential for this compound .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | Contains a pyridine ring | Different nitrogen substitution |

| 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide | Contains a carboxamide group | Variation in functional groups |

| 4-(4-Amino-3-(4-amino-3-fluorophenoxy)phenoxy)-N-methyl-d3-picolinamide | Additional amino group | Deuterium labeling affects reactivity |

The distinct combination of functional groups in this compound contributes to its specific chemical properties and biological activities compared to similar compounds.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : Preliminary research suggests that compounds similar to this compound may inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation .

- Binding Affinity Studies : Interaction studies reveal that this compound has significant binding affinities for various biological targets, which can be utilized in drug design and development.

Q & A

Q. What are the established synthetic routes for 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide?

A multi-step approach is typically employed:

- Step 1 : Substitution reaction of 4-nitro-3-fluorophenol with a halogenated dimethylacetamide derivative (e.g., 2-chloro-N,N-dimethylacetamide) under alkaline conditions to form the phenoxy intermediate .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or iron powder in acidic media, yielding the amino-substituted intermediate .

- Step 3 : Purification via recrystallization or column chromatography. Key considerations include solvent selection (e.g., dichloromethane or toluene) and monitoring reaction progress via TLC or HPLC .

- Validation : Confirm structure via H/C NMR and FT-IR to identify characteristic peaks (e.g., NH stretch at ~3400 cm, acetamide carbonyl at ~1650 cm) .

Q. How can researchers verify the purity of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Melting Point : Compare experimental values (e.g., ~427 K for structurally similar acetamides) with literature .

- Mass Spectrometry : Confirm molecular ion [M+H] using ESI-MS .

Advanced Research Questions

Q. How can low yields in the condensation step of this compound synthesis be mitigated?

- Catalyst Optimization : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMAc) improve solubility of intermediates .

- Reaction Monitoring : Employ in-situ FT-IR to track carbonyl intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies resolve discrepancies in solubility data for this compound?

- Temperature-Dependent Studies : Measure solubility in binary solvent mixtures (e.g., DMAc/water) at 293–308 K to account for thermal variations .

- Hansen Solubility Parameters : Use computational modeling (e.g., COSMO-RS) to predict solubility in untested solvents .

- Crystallography : Analyze crystal packing (e.g., hydrogen-bonding networks) via X-ray diffraction to explain solubility limitations .

Q. How does the fluorine substituent influence the compound’s reactivity?

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, activating the amino group for nucleophilic reactions (e.g., acylation) .

- Steric Effects : The 3-fluoro substitution may hinder intramolecular hydrogen bonding between the amino and acetamide groups, altering stability or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.